An In-depth Technical Guide to the Chemical Properties and Reactivity of Mercaptoacetaldehyde
An In-depth Technical Guide to the Chemical Properties and Reactivity of Mercaptoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mercaptoacetaldehyde, a bifunctional molecule containing both a reactive aldehyde and a nucleophilic thiol group, is a versatile building block in organic synthesis. Its inherent instability, primarily due to a propensity for self-condensation and polymerization, necessitates a nuanced understanding of its chemical behavior. This technical guide provides a comprehensive overview of the chemical properties and reactivity of mercaptoacetaldehyde, with a focus on quantitative data, detailed experimental protocols for its stable precursors, and elucidation of its key reaction pathways. The content herein is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Chemical Properties
Mercaptoacetaldehyde (IUPAC name: 2-sulfanylacetaldehyde) is a highly reactive organic compound. Due to its instability, it is often generated in situ from its stable dimer, 1,4-dithiane-2,5-diol. The monomer exists in a dynamic equilibrium with its cyclic hemithioacetal and the more stable dimeric and trimeric forms.
Physical and Thermodynamic Properties
A summary of the key physical and thermodynamic properties of mercaptoacetaldehyde is presented in Table 1. These values are a combination of experimental and calculated data, reflecting the challenges in handling the pure monomeric form.
| Property | Value | Source |
| Molecular Formula | C₂H₄OS | [1][2] |
| Molecular Weight | 76.12 g/mol | [1] |
| Boiling Point (estimated) | 130 °C | [1] |
| Density (estimated) | 1.05 g/cm³ | [1] |
| Flash Point (estimated) | 30 °C | [1] |
| Solubility | Soluble in water, ethanol, and ether. | [1] |
| Ionization Energy | 10.00 ± 0.02 eV | [2] |
| Enthalpy of Formation (gas, ΔfH°gas) | -131.71 kJ/mol (Joback Calculated) | Cheméo |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -104.17 kJ/mol (Joback Calculated) | Cheméo |
| Octanol/Water Partition Coefficient (logPoct/wat) | 0.115 (Crippen Calculated) | Cheméo |
Structural Characteristics and Stability
The reactivity of mercaptoacetaldehyde is a direct consequence of its structure, which features both an electrophilic aldehyde carbon and a nucleophilic thiol sulfur. The molecule can exist in different conformations, with the syn-conformer being stabilized by an intramolecular hydrogen bond between the thiol hydrogen and the carbonyl oxygen.[1]
Due to its high reactivity, mercaptoacetaldehyde readily undergoes self-condensation and polymerization.[1] For practical applications, it is commonly handled in the form of its stable crystalline dimer, 1,4-dithiane-2,5-diol . This dimer can be dissociated to generate the monomeric mercaptoacetaldehyde under acidic conditions in aqueous or organic solvents.[3][4][5]
Spectroscopic Data
Obtaining spectroscopic data for monomeric mercaptoacetaldehyde is challenging. However, extensive data is available for its stable dimer, 1,4-dithiane-2,5-diol.
Table 2: Spectroscopic Data for 1,4-Dithiane-2,5-diol
| Technique | Key Features | Source |
| ¹H NMR (in CDCl₃) | Peaks at 1.25-1.38 ppm (-CH₂- of diol), 1.57-1.63 ppm (-CH₂- of dioic acid), 2.34-2.37 ppm (-CH₂-CO-), 2.82-3.37 ppm (-CH₂-S), 3.7-4.02 ppm (-CH₂-O), and 4.27 ppm (>CH-O). | [6] |
| ¹³C NMR | Carbonyl carbons typically appear far downfield (170-220 ppm). sp² hybridized carbons of the aldehyde would be significantly downfield. | [7][8] |
| FTIR (KBr Wafer) | Strong absorption band around 1728 cm⁻¹ corresponding to the carbonyl stretching vibration of an ester group (in a copolyester derivative). | [6][9] |
| Mass Spectrometry (GC-MS) | Top peak at m/z 76, second highest at m/z 47, and third highest at m/z 48. | [9] |
Reactivity
The dual functionality of mercaptoacetaldehyde dictates its rich and varied reactivity. It can act as both a nucleophile (via the thiol group) and an electrophile (via the aldehyde group).
Oxidation
The thiol group of mercaptoacetaldehyde is susceptible to oxidation. Mild oxidizing agents can lead to the formation of a disulfide, while stronger oxidizing agents can yield sulfonic acids. The aldehyde group can also be oxidized to a carboxylic acid.
Reduction
The aldehyde group of mercaptoacetaldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).[10][11]
Aldol-Type Condensation
The aldehyde functionality can participate in aldol-type condensation reactions, where it can act as either the nucleophilic enolate or the electrophilic carbonyl component.[12][13] When reacted with another enolizable carbonyl compound, it typically acts as the electrophile.
Reactions with Amines
Mercaptoacetaldehyde reacts with primary amines in a characteristic condensation reaction. The amine initially adds to the aldehyde to form a hemiaminal, which can then undergo intramolecular cyclization via nucleophilic attack of the thiol group to form a stable five-membered thiazolidine (B150603) ring system.[14][15][16][17][18]
Cycloaddition Reactions
As a versatile synthon, mercaptoacetaldehyde, generated in situ from its dimer, participates in various cycloaddition reactions. For instance, it can undergo [3+3] cycloaddition with azomethine imines.
Experimental Protocols
Due to the instability of monomeric mercaptoacetaldehyde, most synthetic procedures utilize its stable dimer, 1,4-dithiane-2,5-diol, as the starting material.
Synthesis of 1,4-Dithiane-2,5-diol
Method: Reaction of monochloroacetaldehyde with sodium hydrogen sulfide (B99878).[19]
Procedure:
-
An aqueous solution of monochloroacetaldehyde (approximately 7-12% by weight) is adjusted to a pH of 0.5-1.5.
-
Stoichiometric amounts of this solution and sodium hydrogen sulfide are reacted in an aqueous solution.
-
The reaction temperature is maintained between 20-40 °C, and the pH of the reaction mixture is kept between 7-9.
-
The reaction can be performed batchwise or continuously.
-
The resulting 2,5-dihydroxy-1,4-dithiane precipitates from the reaction mixture.
-
The solid product is separated, washed with cold water to remove salts, and dried under mild conditions.
-
This process yields pure 2,5-dihydroxy-1,4-dithiane with a melting point of 108-110 °C.
General Protocol for in situ Generation and Reaction of Mercaptoacetaldehyde
Method: Acid-catalyzed dissociation of 1,4-dithiane-2,5-diol.
Procedure:
-
1,4-Dithiane-2,5-diol is dissolved in a suitable solvent (e.g., water, methanol (B129727), or a mixture).
-
A catalytic amount of acid (e.g., HCl, H₂SO₄) is added to the solution.
-
The mixture is stirred at room temperature or gently heated to facilitate the dissociation of the dimer into monomeric mercaptoacetaldehyde.
-
The electrophile or nucleophile for the subsequent reaction is then added to the solution containing the in situ generated mercaptoacetaldehyde.
-
The reaction is monitored by appropriate techniques (e.g., TLC, GC-MS).
-
Upon completion, the reaction is worked up according to the specific requirements of the product.
Example Protocol: Reduction to 2-Mercaptoethanol
Method: Reduction of the aldehyde functionality using sodium borohydride.[10][20][21]
Procedure:
-
To a solution of mercaptoacetaldehyde (generated in situ from its dimer, 1 equivalent) in methanol (MeOH) at 0 °C is added sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction is quenched by the slow addition of aqueous HCl (1 M) at 0 °C.
-
The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-mercaptoethanol.
Conclusion
Mercaptoacetaldehyde is a valuable and highly reactive synthetic intermediate. Its dual functionality allows for a wide range of chemical transformations, making it a key component in the synthesis of diverse molecular architectures, including heterocycles of pharmaceutical interest. The primary challenge in its application lies in its inherent instability. However, the use of its stable dimer, 1,4-dithiane-2,5-diol, as a convenient precursor for the in situ generation of the monomer, provides a practical solution for harnessing its synthetic potential. A thorough understanding of its properties, reactivity, and handling procedures is paramount for its effective and safe utilization in research and development.
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